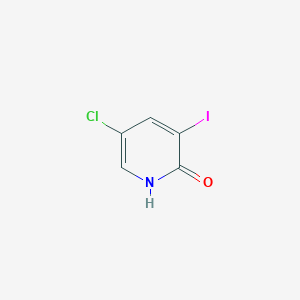

5-Chloro-3-iodopyridin-2(1H)-one

Description

Significance of Pyridinones as Privileged Scaffolds in Medicinal Chemistry and Organic Synthesis

In organic synthesis, pyridinones serve as valuable and adaptable building blocks. nih.gov Their inherent reactivity and the potential for functionalization at various positions on the ring make them ideal starting materials for the construction of more complex molecular architectures. nih.gov The development of efficient synthetic routes to access a wide variety of substituted pyridinones has further solidified their importance in the creation of novel compounds with potential therapeutic applications. nih.govias.ac.in

The Unique Role of Halogenation in Modifying Pyridine (B92270) and Pyridinone Reactivity and Bioactivity

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a powerful tool in synthetic and medicinal chemistry. When applied to pyridine and pyridinone scaffolds, halogenation can dramatically alter their electronic properties, reactivity, and biological activity. nih.govnih.gov The introduction of a halogen atom, such as chlorine or iodine, can influence the electron density of the pyridine ring, thereby affecting its susceptibility to both electrophilic and nucleophilic attack. uoanbar.edu.iq This modification of reactivity is crucial for directing subsequent chemical transformations and enabling the synthesis of a diverse array of derivatives. nih.govchemrxiv.org

From a medicinal chemistry perspective, halogenation can significantly impact a molecule's bioactivity. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets. researchgate.net Furthermore, the lipophilicity of a compound can be modulated through halogenation, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The strategic placement of halogens can lead to compounds with improved potency, selectivity, and metabolic stability. nih.gov

Focus on 5-Chloro-3-iodopyridin-2(1H)-one: A Dihalogenated Pyridinone Derivative for Advanced Studies

Among the vast number of halogenated pyridinones, this compound has emerged as a particularly interesting and useful compound for advanced chemical research. bldpharm.com120.27.244chemicalbook.com This dihalogenated derivative possesses two different halogen atoms at specific positions on the pyridinone ring, offering a unique combination of reactivity and potential for selective functionalization. The presence of both a chlorine and an iodine atom allows for differential reactivity in cross-coupling reactions, a cornerstone of modern organic synthesis. nih.gov This enables the sequential and controlled introduction of various substituents, providing a pathway to complex and highly functionalized molecules.

Structure

2D Structure

Propriétés

IUPAC Name |

5-chloro-3-iodo-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClINO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIIUJUXHIPYFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598932 | |

| Record name | 5-Chloro-3-iodopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188057-28-5 | |

| Record name | 5-Chloro-3-iodo-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188057-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-iodopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Reaction Engineering for 5 Chloro 3 Iodopyridin 2 1h One

Regioselective Halogenation Strategies in Pyridinone Synthesis

The introduction of halogens at specific positions on the pyridinone core is a critical aspect of its synthetic chemistry, enabling further functionalization and the development of molecules with diverse applications. chemrxiv.orgnsf.gov The electronic nature of the pyridinone ring, which can exist in tautomeric forms (the pyridone and hydroxypyridine forms), influences the outcome of electrophilic halogenation reactions. wikipedia.org

Direct Halogenation Protocols for Pyridinones

Direct halogenation of pyridinone scaffolds is a primary method for introducing halogen atoms. This typically involves the use of electrophilic halogenating agents. For pyridinones, which are electron-rich compared to pyridines, these reactions can often proceed under milder conditions. nih.govresearchgate.net Common reagents include N-halosuccinimides (NCS for chlorination, NBS for bromination, and NIS for iodination). researchgate.net The regioselectivity of these reactions is governed by the electronic and steric effects of the substituents already present on the ring. The hydroxyl group (in the 2-hydroxypyridine (B17775) tautomer) or the ring nitrogen can direct incoming electrophiles to specific positions. For instance, in activated pyridines, halogenation often occurs at positions ortho and para to the activating group. researchgate.net

The choice of solvent and temperature is crucial in controlling the selectivity and preventing over-halogenation. Polar aprotic solvents can stabilize intermediates and enhance the desired mono-halogenation.

Indirect Approaches via Zincke Imine Intermediates for 3-Halogenation of Pyridines

A significant challenge in pyridine (B92270) chemistry is the selective functionalization of the C-3 position. chemrxiv.orgnsf.gov Direct electrophilic aromatic substitution on the electron-deficient pyridine ring is difficult and often requires harsh conditions. nih.gov An innovative and milder alternative involves the temporary transformation of the pyridine ring into a more reactive intermediate. chemrxiv.orgnsf.gov

The Zincke reaction provides such a pathway. Pyridines react with Zincke salts (like 2,4-dinitrochlorobenzene) and a secondary amine to open the pyridine ring, forming a reactive acyclic species known as a Zincke imine. chemrxiv.orgresearchgate.netchemrxiv.orgalfa-chemistry.com This intermediate, a polarized alkene, is no longer an electron-deficient aromatic system and can undergo highly regioselective electrophilic halogenation at what will become the 3-position of the pyridine ring upon re-cyclization. chemrxiv.orgnsf.gov This ring-opening, halogenation, and ring-closing sequence allows for the introduction of a halogen at the C-3 position under mild conditions using reagents like N-halosuccinimides. chemrxiv.orgresearchgate.netchemrxiv.org Mechanistic studies, including computational analysis, have shown that the selectivity-determining step can vary depending on the halogen used. chemrxiv.orgnsf.gov This method has been successfully applied to a diverse range of pyridine derivatives, including those found in complex pharmaceuticals. chemrxiv.orgresearchgate.net

Sequential Halogenation: Introducing Chlorine and Iodine at Specific Pyridinone Positions

The synthesis of dihalogenated pyridinones like 5-Chloro-3-iodopyridin-2(1H)-one, where the two halogens are different, necessitates a sequential approach. The order of halogen introduction is critical and depends on the directing effects of the first halogen and the reaction conditions required for the second halogenation.

The differential reactivity of the C-Br and C-I bonds is often exploited in sequential cross-coupling reactions, and similar principles apply to their introduction. For instance, a common strategy is to first introduce the less reactive halogen (e.g., bromine or chlorine) and then the more reactive one (iodine). However, the regiochemical outcome is paramount. In the synthesis of a related compound, 6-bromo-8-iodo dihydro thiazolo ring-fused 2-pyridone, bromination was performed first, followed by iodination, achieving excellent regioselectivity. acs.org Conversely, for 5-bromo-3-iodopyridin-2(1H)-one, a viable route involves the iodination of a precursor at the 3-position, followed by bromination at the 5-position. The choice of strategy is dictated by the ability to control the position of each halogenation step cleanly.

Synthesis of this compound: Challenges and Innovations

The specific synthesis of this compound is not extensively detailed in readily available literature, but the challenges and potential synthetic routes can be inferred from the synthesis of its bromo-analogue and other related dihalogenated pyridinones.

Precursor Synthesis and Optimized Halogenation Sequences towards this compound

The synthesis would logically begin with a suitable pyridin-2(1H)-one precursor. Two primary sequential halogenation routes are conceivable:

Route A: Iodination followed by Chlorination: This would involve first synthesizing 3-iodopyridin-2(1H)-one. The iodine at position 3 would then act as a director for the subsequent chlorination.

Route B: Chlorination followed by Iodination: This route would start with the synthesis of 5-chloropyridin-2(1H)-one. The chlorine atom at the 5-position would then direct the incoming iodine electrophile.

The selection between these routes depends on the regioselectivity that can be achieved in each step. For the analogous 5-bromo-3-iodopyridin-2(1H)-one, a method involving the bromination of 3-iodopyridin-2(1H)-one has been reported, suggesting that Route A (iodination then chlorination) could be a viable strategy for the target compound. The synthesis of the precursor, 3-iodopyridin-2(1H)-one, could be achieved through methods like the Sandmeyer reaction on 3-aminopyridin-2(1H)-one or by using the Zincke imine strategy on a suitable pyridine precursor followed by conversion to the pyridone.

Optimization of Reaction Conditions for Yield and Selectivity of this compound

Optimizing reaction conditions is paramount to maximize the yield and purity of the final product, primarily by ensuring high regioselectivity and minimizing the formation of byproducts from di- or poly-halogenation. Key parameters to be controlled include the choice of halogenating agent, solvent, temperature, and stoichiometry.

Based on protocols for similar compounds, the following table outlines potential conditions and their rationale for the synthesis of this compound.

| Parameter | Iodination (Step 1) | Chlorination (Step 2) | Rationale |

| Halogenating Agent | N-Iodosuccinimide (NIS) | N-Chlorosuccinimide (NCS) | Provides electrophilic iodine/chlorine under relatively mild conditions, offering good control. |

| Solvent | Acetic Acid or DMF | Acetonitrile or DMF | Acetic acid can facilitate iodination. Acetonitrile and DMF are polar aprotic solvents that can stabilize intermediates, improving selectivity. |

| Temperature | 0 - 25 °C | -10 to 0 °C | Lower temperatures are critical for the chlorination step to control the reactivity of NCS and prevent over-halogenation or side reactions. |

| Stoichiometry | ~1.0 - 1.2 equivalents | ~1.0 - 1.1 equivalents | Precise stoichiometric control is essential to avoid the formation of di-iodinated or di-chlorinated byproducts. |

| Catalyst/Additive | Sulfuric Acid (catalytic) | None typically required | Acid catalysis can enhance the electrophilicity of the iodine source. |

This interactive table is based on established methodologies for the synthesis of structurally related halogenated pyridinones.

Continuous flow reactors represent an innovative approach to industrial production, offering enhanced control over reaction parameters like temperature and mixing, which can lead to improved yield and purity. The challenge in synthesizing this compound lies in the precise, sequential installation of two different halogens onto an already functionalized ring, a task that requires careful selection of precursors and meticulous optimization of reaction conditions.

Green Chemistry Principles in the Synthesis of Halogenated Pyridinone Systems

The synthesis of halogenated pyridinones, including complex structures like this compound, is of significant interest due to their role as key intermediates in the development of pharmaceuticals and agrochemicals. nih.gov However, traditional synthetic routes often rely on harsh conditions, hazardous reagents, and multi-step processes that generate considerable waste. Electrophilic halogenation of the pyridine ring, for example, can require high temperatures and strong acids, leading to poor regioselectivity and a significant environmental burden. chemrxiv.orgyoutube.com The adoption of green chemistry principles is crucial for developing more sustainable and efficient methodologies for producing these valuable compounds. Key areas of focus include maximizing atom economy, utilizing catalysis, employing alternative energy sources, and minimizing solvent use.

The core tenets of green chemistry provide a framework for redesigning the synthesis of halogenated pyridinone systems to be more environmentally benign. This involves a shift from classical, often inefficient methods to modern strategies that prioritize waste reduction, energy efficiency, and the use of safer substances.

Maximizing Atom Economy

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com Reactions with low atom economy, such as substitution and elimination reactions, generate significant waste in the form of by-products. scranton.edu Many classical syntheses of substituted pyridines fall into this category, often involving stoichiometric reagents and leaving groups that are not part of the final molecule. primescholars.com

The Role of Catalysis

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with greater efficiency, selectivity, and under milder conditions. In the context of halogenated pyridinone synthesis, catalysts can replace hazardous and stoichiometric reagents. For example, the use of copper(I) chloride has been shown to catalyze the addition of polyhaloacetonitriles to olefins for the synthesis of halogenated pyridines. acs.org Similarly, cobalt(II) chloride has been employed as a recyclable catalyst for the solvent-free synthesis of triarylpyridines. tandfonline.com

The use of solid acid catalysts, such as Wells-Dawson heteropolyacids, offers a green alternative for producing functionalized pyridines under solvent-free conditions, providing high yields and a recyclable catalyst system. conicet.gov.ar These catalytic approaches not only reduce waste but also lower the energy requirements of the synthesis.

Alternative Energy Sources and Reaction Conditions

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for green chemistry. By directly heating the reaction mixture, microwave irradiation can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance selectivity. organic-chemistry.orgacs.org This technique has been successfully applied to the synthesis of various pyridine and pyridinone derivatives. mdpi.comresearchgate.net In many cases, microwave heating allows for reactions to be performed under solvent-free conditions, further boosting their environmental credentials. organic-chemistry.orgnih.gov For example, a one-step, microwave-assisted Bohlmann-Rahtz pyridine synthesis can be completed in 10-20 minutes with yields up to 98%, a significant improvement over conventional heating methods. organic-chemistry.org

Solvent-free, or solid-state, reactions represent another key green strategy. By eliminating the solvent, these methods reduce pollution, lower costs, and simplify purification procedures. bdu.ac.in The synthesis of pyridine derivatives has been achieved through multicomponent reactions using a catalyst under solvent-free conditions at elevated temperatures (e.g., 80 °C), demonstrating a clean and efficient alternative to traditional solution-phase chemistry. tandfonline.comconicet.gov.ar

Advancements in Greener Synthetic Routes

The table below summarizes the contrast between traditional and greener approaches to the synthesis of halogenated pyridinone systems, based on the principles discussed.

| Principle | Traditional Approach | Green Chemistry Approach | Examples & Citations |

|---|---|---|---|

| Conditions | Harsh (e.g., high temperatures >150°C, strong acids) | Mild (e.g., lower temperatures, neutral pH) | Solvent-free synthesis at 80°C. conicet.gov.ar |

| Reagents | Stoichiometric, often hazardous (e.g., PHal3, P(O)Hal3) | Catalytic (e.g., Lewis acids, transition metals, organocatalysts) | CuCl-catalyzed halogenation acs.org, CoCl2.6H2O as a recyclable catalyst. tandfonline.com |

| Solvents | Hazardous/volatile organic solvents (e.g., CCl4, dioxane) | Benign solvents (e.g., water, ethanol) or solvent-free | Solvent-free synthesis using microwave nih.gov or catalysts. tandfonline.comrsc.orgrsc.org |

| Energy | Prolonged conventional heating | Microwave irradiation, reduced reaction times | Reaction times reduced from hours to 10-20 minutes. organic-chemistry.org |

| Atom Economy | Low (multi-step, protection/deprotection, wasteful by-products) | High (one-pot, multicomponent reactions, C-H functionalization) | One-pot, four-component reactions with excellent yields (82-94%). acs.org |

| Waste | High E-Factor (significant by-product and solvent waste) | Low E-Factor (minimal by-products, recyclable catalysts) | Use of recyclable heteropolyacid catalysts. conicet.gov.ar |

Mechanistic Investigations and Chemical Transformations of 5 Chloro 3 Iodopyridin 2 1h One

Exploration of the Tautomeric Equilibrium of Pyridin-2(1H)-one Systems Relevant to 5-Chloro-3-iodopyridin-2(1H)-one

Pyridin-2(1H)-one and its derivatives exist in a dynamic equilibrium between two tautomeric forms: the lactam (keto) form and the lactim (enol) form, also known as 2-hydroxypyridine (B17775). This tautomerism is a critical aspect of their chemical identity, influencing their structure, reactivity, and biological function. The position of this equilibrium is sensitive to various factors, including the solvent environment and the nature of substituents on the pyridine (B92270) ring.

In the case of this compound, the equilibrium can be represented as follows:

Figure 1: Tautomeric equilibrium of this compound.

The equilibrium between these two forms is influenced by several factors:

Solvent Polarity: Generally, polar solvents favor the lactam form (2-pyridone), whereas non-polar solvents shift the equilibrium towards the lactim form (2-hydroxypyridine). This is because the more polar lactam form is better solvated by polar solvent molecules.

Substituent Effects: The electronic properties of substituents on the pyridinone ring can significantly impact the tautomeric equilibrium. Electron-withdrawing groups, such as the chloro and iodo substituents present in this compound, can influence the acidity of the N-H proton and the basicity of the carbonyl oxygen, thereby affecting the relative stability of the two tautomers. Studies on related halogenated pyridinones have shown that halogen substituents can favor the lactim form.

The tautomeric state of this compound is crucial as it determines the available reactive sites for subsequent chemical transformations. The lactam form presents an N-H bond for substitution and a carbonyl group, while the lactim form offers a phenolic hydroxyl group and a more aromatic pyridine ring.

Table 1: Factors Influencing Tautomeric Equilibrium in Pyridin-2(1H)-one Systems

| Factor | Influence on Equilibrium | Predominant Form in Polar Solvents | Predominant Form in Non-Polar Solvents |

|---|---|---|---|

| Solvent Polarity | Stabilizes the more polar tautomer | Lactam (keto) | Lactim (enol) |

| Substituents | Electron-withdrawing groups can favor the lactim form | Dependent on substituent | Dependent on substituent |

| Temperature | Can shift the equilibrium depending on the thermodynamics of the system | Varies | Varies |

| Concentration | Can affect dimerization and thus the tautomeric equilibrium | Varies | Varies |

Reactivity Profiles of the Halogen Substituents in this compound

The presence of two different halogen atoms at the C3 and C5 positions of the pyridinone ring provides a platform for a variety of selective chemical transformations. The reactivity of the chloro and iodo substituents is distinct, allowing for regioselective functionalization of the molecule.

Nucleophilic aromatic substitution (SNAr) is a key reaction for halogenated pyridinones. The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, particularly when further activated by electron-withdrawing groups. In this compound, both halogen atoms can potentially be displaced by nucleophiles.

The general mechanism for an SNAr reaction involves the attack of a nucleophile on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized intermediate known as the Meisenheimer complex. Subsequent departure of the halide ion restores the aromaticity of the ring.

The relative reactivity of the two halogens in SNAr is also governed by the "element effect," where the leaving group ability generally follows the order F > Cl > Br > I for rate-determining nucleophilic attack. However, in many SNAr reactions, the C-X bond cleavage is not the rate-determining step. The high polarizability of the C-I bond can sometimes facilitate the initial nucleophilic attack, making iodine a better leaving group in certain contexts. The precise selectivity of SNAr on this compound would depend on the specific nucleophile and reaction conditions employed.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely used to functionalize halogenated pyridinones. The differential reactivity of the C-I and C-Cl bonds in this compound is a key feature that allows for selective cross-coupling reactions.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl. This selectivity is primarily due to the bond dissociation energies of the carbon-halogen bonds, with the weaker C-I bond undergoing oxidative addition to the palladium(0) catalyst more readily than the stronger C-Cl bond. This reactivity difference enables the selective functionalization of the C3 position (iodine) while leaving the C5 position (chlorine) intact for subsequent transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide, can be selectively performed at the C3 position of this compound. By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to achieve high yields of the 3-aryl or 3-vinyl substituted product. A second Suzuki coupling at the C5 position can then be carried out under more forcing conditions if desired.

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. Similar to the Suzuki coupling, this reaction can be performed selectively at the C-I bond of this compound to introduce an alkynyl group at the C3 position. wikipedia.orglibretexts.org

Heck Coupling: The Heck reaction involves the coupling of an alkene with an aryl or vinyl halide. Again, the higher reactivity of the C-I bond allows for the selective formation of a new carbon-carbon bond at the C3 position of the pyridinone ring. organic-chemistry.org

Table 2: Regioselectivity in Cross-Coupling Reactions of this compound

| Cross-Coupling Reaction | Typical Reagent | Expected Site of Initial Reaction | Rationale |

|---|---|---|---|

| Suzuki | Arylboronic acid/ester | C3 (Iodo) | Lower C-I bond dissociation energy |

| Sonogashira | Terminal alkyne | C3 (Iodo) | Lower C-I bond dissociation energy |

| Heck | Alkene | C3 (Iodo) | Lower C-I bond dissociation energy |

Direct C-H activation and functionalization have emerged as powerful strategies for the derivatization of heterocyclic compounds, offering an atom-economical alternative to traditional cross-coupling reactions. In the context of this compound, the C-H bonds at the C4 and C6 positions are potential sites for functionalization.

The regioselectivity of C-H activation is often guided by directing groups or the inherent electronic properties of the substrate. The pyridinone oxygen can act as a directing group, facilitating C-H activation at the adjacent C6 position. Furthermore, the electronic environment created by the halogen substituents can influence the acidity and reactivity of the neighboring C-H bonds, potentially enabling selective functionalization at the C4 position.

Various transition metals, including palladium, rhodium, and iridium, have been employed to catalyze the C-H functionalization of pyridones, allowing for the introduction of aryl, alkyl, and other functional groups.

Reaction Kinetics and Thermodynamics of this compound Transformations

The kinetics and thermodynamics of reactions involving this compound are fundamental to understanding its reactivity and for optimizing synthetic procedures.

Tautomeric Equilibrium: The thermodynamics of the lactam-lactim tautomerization have been studied for the parent 2-pyridone system. The energy difference between the two tautomers is generally small, and the position of the equilibrium is, therefore, sensitive to changes in temperature and solvent. wikipedia.org The kinetics of the tautomerization can be slow, but it is often catalyzed by protic solvents or by self-association to form dimers. wikipedia.org For this compound, the halogen substituents would be expected to influence the thermodynamics of this equilibrium.

SNAr Reactions: The kinetics of SNAr reactions are typically second order, depending on the concentrations of both the substrate and the nucleophile. The rate of reaction is influenced by the electron-withdrawing ability of the substituents on the ring, the nature of the leaving group, and the nucleophilicity of the attacking species.

Cross-Coupling Reactions: The kinetics of palladium-catalyzed cross-coupling reactions are complex, involving multiple steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The oxidative addition step is often rate-limiting, and its rate is highly dependent on the nature of the carbon-halogen bond. The lower bond dissociation energy of the C-I bond compared to the C-Cl bond results in a significantly faster rate of oxidative addition at the C3 position of this compound.

Table 3: General Kinetic and Thermodynamic Considerations

| Transformation | Key Kinetic Factors | Key Thermodynamic Factors |

|---|---|---|

| Tautomerization | Solvent catalysis, dimerization | Relative stability of tautomers, solvent effects |

| SNAr | Nucleophilicity, leaving group ability, electronic activation | Stability of Meisenheimer complex |

| Cross-Coupling | Rate of oxidative addition (C-I > C-Cl) | Stability of organometallic intermediates |

Derivatization Strategies for this compound Beyond the Halogen Positions

While the halogen atoms are the primary sites for many transformations, other positions on the this compound molecule can also be derivatized.

N-Functionalization: The nitrogen atom of the pyridinone ring in its lactam form can be functionalized, typically through alkylation or acylation. This requires deprotonation of the N-H group with a suitable base, followed by reaction with an electrophile. N-functionalization can be used to modulate the solubility and other physicochemical properties of the molecule and to block the tautomeric equilibrium.

O-Functionalization: In the lactim tautomer, the hydroxyl group can be derivatized. O-alkylation or O-acylation can be achieved under appropriate conditions, leading to the formation of 2-alkoxy or 2-acyloxy-5-chloro-3-iodopyridine derivatives. This strategy also serves to "lock" the molecule in one tautomeric form.

C-H Functionalization: As discussed in section 3.2.3, direct C-H functionalization at the C4 and C6 positions provides a route to introduce additional substituents onto the pyridinone ring. This allows for the synthesis of more complex derivatives that would be difficult to access through other means.

These derivatization strategies, combined with the selective functionalization of the halogen positions, make this compound a versatile building block for the synthesis of a wide range of substituted pyridinone compounds.

Advanced Spectroscopic and Structural Elucidation Studies of 5 Chloro 3 Iodopyridin 2 1h One and Its Derivatives

High-Resolution NMR Spectroscopy for Isomer Identification and Conformational Analysis of 5-Chloro-3-iodopyridin-2(1H)-one and its Analogues

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. creative-biostructure.com For this compound, high-resolution ¹H and ¹³C NMR spectroscopy are fundamental for confirming its constitution and distinguishing it from potential regioisomers. oxinst.com

¹H and ¹³C NMR Spectral Analysis: The ¹H NMR spectrum of this compound is expected to show distinct signals for the two aromatic protons and the N-H proton. The chemical shifts of the ring protons are influenced by the electronic effects of the chloro, iodo, and carbonyl groups. The proton at the C4 position and the proton at the C6 position will exhibit unique chemical shifts and will likely appear as doublets due to coupling with each other, although long-range couplings could introduce further complexity. The N-H proton typically appears as a broad singlet.

In the ¹³C NMR spectrum, five distinct signals are anticipated, corresponding to the five carbon atoms in the pyridinone ring. The carbonyl carbon (C2) is characteristically found at a low field (downfield), while the chemical shifts of the other four carbons are influenced by the attached halogen atoms. The carbon bearing the iodine (C3) and the carbon bearing the chlorine (C5) can be identified by their specific chemical shifts, which are affected by the electronegativity and anisotropic effects of the halogens.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H4 | ¹H | 7.0 - 8.0 | Doublet (d) | Influenced by adjacent iodine and chlorine atoms. |

| H6 | ¹H | 7.5 - 8.5 | Doublet (d) | Deshielded due to proximity to the electronegative nitrogen and carbonyl group. |

| NH | ¹H | 9.0 - 12.0 | Broad Singlet (br s) | Chemical shift is solvent-dependent. |

| C2 | ¹³C | 160 - 175 | Singlet | Carbonyl carbon, typically the most downfield signal. |

| C3 | ¹³C | 80 - 100 | Singlet | Shielded due to the heavy atom effect of iodine. |

| C4 | ¹³C | 130 - 145 | Singlet | Aromatic carbon. |

| C5 | ¹³C | 120 - 135 | Singlet | Influenced by the electronegative chlorine atom. |

| C6 | ¹³C | 140 - 155 | Singlet | Deshielded by adjacent nitrogen and carbonyl group. |

Advanced NMR Techniques: To unambiguously assign these signals and elucidate the precise molecular structure, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the protons at C4 and C6. oxinst.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of C4-H4 and C6-H6 pairs. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used for conformational analysis by detecting protons that are close in space. mdpi.com For pyridinone derivatives, NOESY can help determine the preferred orientation of substituents and analyze intermolecular interactions in solution. mdpi.com

These combined techniques provide a comprehensive picture of the molecule's structure, enabling clear differentiation from isomers such as 3-Chloro-5-iodopyridin-2(1H)-one.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

The molecular formula of the compound is C₅H₃ClINO. sigmaaldrich.com The high-resolution mass spectrum would show a molecular ion [M]⁺ peak corresponding to its exact mass (254.9002 g/mol ). A key feature would be the isotopic pattern of the molecular ion. Chlorine has two abundant isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), which results in a characteristic M+2 peak with an intensity ratio of approximately 3:1.

Fragmentation Analysis: Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that helps to confirm the structure. Common fragmentation pathways for halogenated aromatic compounds often involve the loss of the halogen atoms. libretexts.orgnih.gov

Proposed Fragmentation Pathways:

Loss of Iodine Radical: A primary fragmentation step is often the cleavage of the weakest bond, which in this case is the C-I bond, leading to the loss of an iodine radical (I•).

[M]⁺ → [M - I]⁺ + I•

Loss of Chlorine Radical: The C-Cl bond can also cleave to release a chlorine radical (Cl•).

[M]⁺ → [M - Cl]⁺ + Cl•

Loss of Carbon Monoxide (CO): Pyridinone structures frequently exhibit the loss of a neutral CO molecule from the ring, a process known as decarbonylation.

[M]⁺ → [M - CO]⁺ + CO

Sequential Losses: A combination of these events can occur, such as the loss of iodine followed by the loss of CO.

[M - I]⁺ → [M - I - CO]⁺ + CO

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Formula | Predicted m/z (for ³⁵Cl) | Loss |

| [M]⁺ | [C₅H₃³⁵ClINO]⁺ | 254.9 | - |

| [M+2]⁺ | [C₅H₃³⁷ClINO]⁺ | 256.9 | - |

| [M - I]⁺ | [C₅H₃³⁵ClNO]⁺ | 128.0 | I• |

| [M - Cl]⁺ | [C₅H₃INO]⁺ | 219.9 | Cl• |

| [M - CO]⁺ | [C₄H₃³⁵ClIN]⁺ | 226.9 | CO |

| [M - I - CO]⁺ | [C₄H₃³⁵ClN]⁺ | 100.0 | I•, CO |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions of Pyridinone Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. researchgate.net For pyridinone derivatives, this technique provides invaluable information on bond lengths, bond angles, and the nature of intermolecular forces that govern the crystal packing. nih.gov

In the solid state, the parent compound, 2-pyridone, exists predominantly in the lactam form and is known to form hydrogen-bonded dimers. wikipedia.org It is highly probable that this compound also forms centrosymmetric dimers through intermolecular N-H···O hydrogen bonds between the amide proton of one molecule and the carbonyl oxygen of another. nih.gov This creates a characteristic R²₂(8) graph set motif. mdpi.com

Role of Halogen Atoms in Crystal Packing: The presence of chlorine and iodine atoms introduces the possibility of other significant non-covalent interactions, particularly halogen bonding. acs.org A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as the oxygen atom of the carbonyl group. nih.govresearchgate.net

Potential intermolecular interactions in the crystal lattice of this compound include:

N-H···O Hydrogen Bonds: Formation of the primary dimeric synthon. nih.gov

C-I···O Halogen Bonds: The iodine atom is a strong halogen bond donor and can interact with the carbonyl oxygen of a neighboring molecule.

C-Cl···O Halogen Bonds: The chlorine atom can also participate in weaker halogen bonds.

π–π Stacking: The aromatic pyridinone rings can stack on top of each other, contributing to the stability of the crystal lattice. acs.org

These competing and cooperating interactions (hydrogen bonds, halogen bonds, and π–π stacking) dictate the final three-dimensional architecture of the crystal. acs.org The study of these interactions is crucial in crystal engineering, as they influence physical properties like melting point, solubility, and stability. nih.gov

Interactive Data Table: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance Range (Å) | Significance |

| Hydrogen Bond | N-H | O=C | 2.7 - 3.1 | Primary structural motif, forms dimers. wikipedia.org |

| Halogen Bond | C-I | O=C | 3.0 - 3.5 | Strong directional interaction, influences packing. nih.gov |

| Halogen Bond | C-Cl | O=C | 3.1 - 3.6 | Weaker directional interaction. nih.gov |

| π–π Stacking | Pyridinone Ring | Pyridinone Ring | 3.3 - 3.8 | Stabilizes the crystal lattice. acs.org |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Tautomerism Studies in this compound Systems

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and studying tautomeric equilibria. cdnsciencepub.com

For this compound, the key structural question that vibrational spectroscopy can address is the tautomeric preference between the pyridin-2(1H)-one (lactam) form and the 2-hydroxypyridine (B17775) (lactim) form.

Lactam Form (Pyridinone): This form is characterized by a distinct carbonyl group (C=O) and an N-H bond.

Lactim Form (Hydroxypyridine): This form features a hydroxyl group (O-H) and a C=N double bond within the aromatic ring.

In the solid state, IR spectroscopy confirms that 2-pyridone exists as the lactam tautomer due to the presence of a strong C=O stretching vibration and the absence of O-H frequencies. wikipedia.org This preference is expected to hold for this compound.

Characteristic Vibrational Frequencies:

N-H Stretch: A medium to strong band is expected in the range of 3100-3400 cm⁻¹, characteristic of the N-H group in the lactam form.

C=O Stretch: A very strong and sharp absorption band, typically between 1650-1690 cm⁻¹, is the hallmark of the pyridinone carbonyl group. wikipedia.org Its exact position is sensitive to hydrogen bonding.

C=C/C=N Stretches: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

C-Cl Stretch: A band in the 600-800 cm⁻¹ region can be attributed to the C-Cl bond.

C-I Stretch: The C-I stretching vibration is expected at a lower frequency, typically in the 500-600 cm⁻¹ range.

Raman spectroscopy provides complementary information. encyclopedia.pub While the C=O stretch is strong in the IR spectrum, C=C ring modes are often more intense in the Raman spectrum. The low-frequency region of the Raman spectrum is particularly useful for observing the C-Cl and C-I stretching vibrations. The combined use of IR and Raman spectroscopy provides a robust method for functional group analysis and confirms the predominance of the pyridinone tautomer. acs.org

Interactive Data Table: Key Vibrational Frequencies for this compound (Lactam Form)

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H stretch | IR | 3100 - 3400 | Medium-Strong |

| Aromatic C-H stretch | IR, Raman | 3000 - 3100 | Medium |

| C=O stretch | IR | 1650 - 1690 | Strong |

| C=C/C=N ring stretches | IR, Raman | 1400 - 1600 | Medium-Strong |

| C-Cl stretch | IR, Raman | 600 - 800 | Medium |

| C-I stretch | Raman | 500 - 600 | Medium |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring of Pyridinone Transformations

Understanding the mechanism and kinetics of chemical reactions is crucial for process optimization and development. Advanced in-situ spectroscopic techniques allow for the real-time monitoring of reactions as they occur, providing valuable data on reaction rates, intermediates, and endpoints without the need for sample extraction. mt.comspectroscopyonline.com

For transformations involving this compound, such as its synthesis or its conversion into more complex derivatives, several in-situ methods can be applied. researchgate.net

In-situ FTIR and Raman Spectroscopy: These techniques are excellent for monitoring changes in functional groups. mt.com For example, during the synthesis of this compound, one could monitor the disappearance of reactant-specific vibrational bands and the simultaneous appearance of the characteristic pyridinone C=O stretch around 1670 cm⁻¹. The intensity of this C=O peak over time can be used to generate a kinetic profile of the reaction. nih.gov

In-situ NMR Spectroscopy: This powerful technique provides detailed structural information on all species present in the reaction mixture over time. researchgate.net By setting up an NMR experiment to acquire spectra at regular intervals, one can track the decrease in reactant signals and the increase in product signals (e.g., the characteristic aromatic protons of this compound). This method is particularly useful for identifying and characterizing transient intermediates that may not be observable by other means.

The data obtained from these in-situ monitoring techniques enables a deeper understanding of the reaction mechanism, helps identify optimal reaction conditions (temperature, concentration, catalyst loading), and ensures reaction completion, leading to improved efficiency and yield in the synthesis of pyridinone derivatives. spectroscopyonline.com

Computational and Theoretical Insights into 5 Chloro 3 Iodopyridin 2 1h One Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of 5-Chloro-3-iodopyridin-2(1H)-one

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. nih.gov For this compound, these calculations can predict its geometry, electronic structure, and sites of reactivity.

Detailed Research Findings: Methods like Density Functional Theory (DFT) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) are employed to model the behavior of electrons within the molecule. nih.govnih.gov Such calculations for this compound would reveal the distribution of electron density, which is heavily influenced by the electronegative oxygen, chlorine, and iodine atoms. This creates a distinct electrostatic potential map, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

The iodine atom, in particular, is a subject of interest due to its ability to form halogen bonds—a directional, non-covalent interaction with a nucleophile. nih.gov Quantum chemical studies can quantify the strength and nature of these interactions. Calculations on similar halogenated systems have shown that methods like MP2 with a sufficiently large basis set (e.g., TZVPP) provide an excellent balance of accuracy and computational cost for studying halogen bonds, showing good agreement with high-accuracy CCSD(T) reference calculations. nih.gov

Furthermore, the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. The energy and localization of these orbitals indicate where the molecule is most likely to act as an electron donor or acceptor, guiding predictions for its behavior in chemical reactions. nih.gov For instance, the analysis of HOMO and LUMO can suggest the most probable sites for electrophilic or nucleophilic attack.

Table 1: Overview of Quantum Chemical Methods and Their Applications

| Method | Description | Typical Application for Halogenated Pyridinones |

|---|---|---|

| Density Functional Theory (DFT) | A method that approximates the many-electron problem by using functionals of the electron density. naturalspublishing.com | Geometry optimization, calculation of electronic properties (e.g., electrostatic potential, dipole moment), and prediction of spectroscopic data (IR, NMR). nih.gov |

| Møller-Plesset Perturbation Theory (MP2) | A post-Hartree-Fock method that adds electron correlation effects. | Provides high accuracy for non-covalent interactions, such as the halogen bonding expected from the iodine atom in this compound. nih.gov |

| Coupled Cluster (CCSD(T)) | A high-accuracy "gold standard" method in quantum chemistry. | Used to generate benchmark energies for reaction pathways and interaction energies, against which faster methods like DFT and MP2 can be compared. nih.gov |

Molecular Dynamics Simulations for Conformational Landscape Exploration of Pyridinone Derivatives

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape, revealing the preferred shapes and flexibility of molecules in different environments. youtube.com

Detailed Research Findings: While specific MD studies on this compound are not prevalent, research on related pyridone derivatives, such as pyridone adenine (B156593) dinucleotides (ox-NADs), offers significant insights. mdpi.comnih.gov These simulations show that pyridone derivatives explore a range of conformations in solution. The conformational preferences are heavily influenced by the substitution pattern on the pyridone ring. mdpi.com

Table 2: Conformational Preferences in Pyridone Derivatives from MD Simulations

| Pyridone Derivative | Major Conformation | Resulting Structure | Driving Force |

|---|---|---|---|

| 2-ox-NAD | anti | Compact, folded nih.gov | Avoidance of steric clash mdpi.com |

| 4-ox-NAD | anti | Compact, folded nih.gov | Avoidance of steric clash mdpi.com |

| 6-ox-NAD | syn | Extended mdpi.comnih.gov | Steric interactions mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.net These models are instrumental in medicinal chemistry for designing new compounds with enhanced potency or desired properties. mdpi.comnih.gov

Detailed Research Findings: To build a QSAR/QSPR model for derivatives of this compound, one would first synthesize a library of related compounds and measure the desired activity or property. Then, a wide range of "molecular descriptors" would be calculated for each compound. These descriptors are numerical representations of the molecule's structural, electronic, or physicochemical characteristics.

Studies on structurally related compounds provide guidance on which descriptors are likely to be important. For example, a QSAR study on 3-iodochromone derivatives found that descriptors related to electronic properties (DeltaEpsilonC), molecular shape, and dipole moment (ZCompDipole) were critical in explaining their fungicidal activity. frontiersin.org Another study on COX-2 inhibitors revealed that atomic polarizability (Apol), the number of hydrogen-bond donors (HBD), and the energy of the HOMO were key predictors of activity. nih.gov For this compound derivatives, it is plausible that a combination of electronic, steric, and lipophilicity descriptors would be necessary to build a predictive model.

Table 3: Examples of Molecular Descriptors Used in QSAR/QSPR Modeling

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability, reactivity. nih.gov |

| Electronic | ZCompDipole | The Z-component of the total dipole moment, related to polarity. frontiersin.org |

| Steric/Topological | Molecular Shadow (Sxyf) | A measure of the molecule's shape and size. nih.gov |

| Physicochemical | Apol | Sum of atomic polarizabilities, related to van der Waals interactions. nih.gov |

| Physicochemical | HBD | Number of hydrogen-bond donor groups, crucial for specific interactions. nih.gov |

In Silico Mechanistic Studies of Chemical Transformations Involving Halogenated Pyridinones

In silico mechanistic studies use computational methods to investigate the step-by-step pathway of a chemical reaction. These studies can identify transition states, reaction intermediates, and activation energies, providing a detailed picture of how a transformation occurs at the molecular level.

Detailed Research Findings: For halogenated pyridinones like this compound, mechanistic studies can shed light on their synthesis and reactivity. A key area of interest is the role of halogens in directing chemical reactions. For instance, computational studies on enzymatic halogenation have helped to distinguish between different chemical mechanisms, such as those involving electrophilic halogenating species (like "X+"). frontiersin.org In flavin-dependent halogenases, for example, computations support a mechanism where the enzyme generates an electrophilic halogenating agent that then reacts with the substrate via electrophilic aromatic substitution. frontiersin.org

The iodine and chlorine atoms on the pyridinone ring can also participate in important synthetic transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). acs.org Computational studies can model the catalytic cycle of these reactions, explaining the observed regioselectivity and efficiency. Furthermore, the ability of the iodine atom to engage in halogen bonding can be a structure-guiding force in both synthesis and molecular recognition. nih.govrsc.org Computational modeling can map the potential energy surface of these interactions, revealing their geometric preferences and energetic contributions to the stability of a complex. nih.gov

Table 4: Computationally Studied Mechanisms Involving Halogenated Compounds

| Mechanism Type | Description | Relevance to Halogenated Pyridinones |

|---|---|---|

| Electrophilic Halogenation | An enzymatic process where an oxidized halide ("X+") is added to an electron-rich substrate. frontiersin.org | Helps understand the biosynthesis of natural products and guides the engineering of halogenase enzymes for specific substrates. |

| Halogen Bonding | A non-covalent interaction between an electrophilic region on a halogen atom (σ-hole) and a nucleophile. nih.govnih.gov | Explains intermolecular interactions in the solid state and in biological systems, guiding crystal engineering and drug design. |

| Palladium-Catalyzed Cross-Coupling | A synthetic method for forming carbon-carbon or carbon-heteroatom bonds, often using halogenated precursors. acs.org | In silico studies can predict reaction outcomes and optimize conditions for synthesizing derivatives of this compound. |

Pharmacological and Biological Investigations of 5 Chloro 3 Iodopyridin 2 1h One Derivatives

Scaffold Design and Structure-Activity Relationship (SAR) Studies in Pyridinone Drug Discovery

The pyridinone core is considered a "privileged scaffold" in drug discovery, meaning it can bind to a variety of biological targets with high affinity. frontiersin.orgmdpi.com This is attributed to its ability to act as both a hydrogen bond donor and acceptor, facilitating interactions with therapeutic targets. nih.gov The five derivable positions on the pyridinone ring allow for systematic modifications to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

Structure-Activity Relationship (SAR) studies are crucial in optimizing lead compounds. For pyridinone derivatives, SAR analyses have revealed key structural features that influence their biological activity. For instance, the number and position of substituents like methoxy (B1213986) and hydroxyl groups, as well as the presence of halogens and cyclic moieties, can significantly impact their antiproliferative effects. nih.govresearchgate.net In some cases, increasing the number of methoxy groups has been shown to enhance anticancer activity. nih.gov Conversely, bulky groups or certain halogen atoms can sometimes decrease activity. researchgate.net

The design of pyridinone-based inhibitors often involves a "scaffold hopping" approach, where the pyridinone ring replaces another chemical moiety to improve properties like solubility and target binding. frontiersin.orgnih.gov For example, replacing a phenyl ring with a pyridinone ring has been shown to enhance the inhibitory activity against certain enzymes by providing an additional hydrogen bond acceptor. nih.gov

Table 1: Impact of Substituents on the Antiproliferative Activity of Pyridine (B92270) Derivatives. researchgate.net

| Functional Group | Effect on Antiproliferative Activity |

| -OMe, -OH, -C=O, NH2 | Enhanced activity |

| Halogen atoms, bulky groups | Decreased activity |

Enzyme Inhibition by 5-Chloro-3-iodopyridin-2(1H)-one Derivatives

Derivatives of this compound have been investigated for their ability to inhibit a range of enzymes implicated in various diseases. The specific halogenation pattern of this core structure can influence binding affinity and selectivity for different enzymatic targets.

Kinase Inhibition (e.g., PIM-1, Met Kinase): Binding Modes and Selectivity

Pyridinone-containing compounds have emerged as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. nih.gov The cyclic amide moiety of the pyridinone ring can mimic the adenine (B156593) region of ATP, allowing it to bind to the hinge region of the kinase's ATP-binding pocket through hydrogen bonds. nih.gov

Specifically, pyridinone derivatives have been investigated as inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in several cancers. nih.govresearchgate.net The carbonyl group of the pyridone ring can form a crucial hydrogen bond with Lys67 in the ATP-binding site of PIM-1. nih.gov The binding mode of these inhibitors can be either ATP-competitive or non-ATP competitive. nih.gov

The selectivity of kinase inhibitors is a critical aspect of their development. The unique features of the ATP-binding pocket of different kinases, such as the presence of specific residues like proline 123 in PIM-1, can be exploited to design selective inhibitors. nih.gov

Table 3: Binding Interactions of Pyridone Derivatives with PIM-1 Kinase. nih.govresearchgate.net

| Inhibitor Scaffold | Key Binding Interaction | Target Residue |

| Pyridone | Hydrogen bond | Lys67 |

| Pyridine/Thiopyridone | Hydrophobic interaction | Val52 |

Matrix Metalloproteinase (MMP) Inhibition and Therapeutic Potential

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. wikipedia.orgnih.gov Their overexpression is associated with various pathological conditions, including cancer metastasis, inflammation, and neuroinflammation. wikipedia.orgnih.gov Consequently, MMP inhibitors have significant therapeutic potential. nih.govnih.gov

The development of MMP inhibitors has faced challenges, primarily due to a lack of selectivity, as many early inhibitors targeted multiple MMPs, some of which have protective functions. wikipedia.orgnih.gov This has led to undesirable side effects in clinical trials. wikipedia.orgwikipedia.org Therefore, the current focus is on developing highly specific MMP inhibitors. nih.govwikipedia.org While specific derivatives of this compound as MMP inhibitors are not extensively detailed in the provided context, the general class of pyridinones, with their versatile scaffold, represents a potential starting point for the design of selective MMP inhibitors. The therapeutic potential of MMP inhibition is being explored in conditions like neuropathic pain and cancer. nih.gov

Enoyl-Acyl Carrier Protein Reductase (FabI) Inhibition: Antibacterial Implications

Enoyl-acyl carrier protein reductase (FabI) is an essential enzyme in the bacterial fatty acid synthesis (FAS) pathway, making it an attractive target for the development of new antibacterial agents. nih.govnih.gov The bacterial FabI enzyme has low sequence homology with its mammalian counterpart, offering a window for selective inhibition. nih.gov

Pyridone derivatives have been identified as potent inhibitors of FabI in both Escherichia coli and Staphylococcus aureus. nih.govnih.gov The target specificity of these compounds has been confirmed through various assays, including the inhibition of lipid synthesis and reduced activity against resistant bacterial strains with mutations in the fabI gene. nih.gov Some 4-pyridone derivatives have demonstrated strong antibacterial activity against methicillin-resistant S. aureus (MRSA). nih.gov

Table 4: Antibacterial Activity of 4-Pyridone Derivatives against S. aureus. nih.gov

| Compound Type | Target | Activity |

| 4-Pyridone derivatives | FabI | Potent antibacterial activity against S. aureus, including MRSA. |

Other Enzymatic Targets of Halogenated Pyridinone Analogues

The versatile nature of the halogenated pyridinone scaffold allows for its application in targeting a variety of other enzymes. Halogenating enzymes themselves, such as haloperoxidases and flavin-dependent halogenases, are responsible for the biosynthesis of halogenated natural products. mdpi.comfrontiersin.org These enzymes catalyze the introduction of halogen atoms into organic molecules, often leading to compounds with potent biological activities. frontiersin.orgresearchgate.net

Pyridinone and pyridine-containing analogues have also been investigated as inhibitors of other enzymes, including:

Orotate phosphoribosyltransferase (OPRT): A target for therapeutic intervention in diseases like tuberculosis and malaria. nih.gov

HIV-1 Integrase: Another essential enzyme for HIV replication. nih.gov

Cytochrome P450 enzymes: Such as CYP8B1, a target for type 2 diabetes and nonalcoholic fatty liver disease. nih.gov

HIV-1 Ribonuclease H (RNase H): A domain of reverse transcriptase that is also a potential drug target. mdpi.comresearchgate.net

The introduction of halogens like chlorine and iodine can significantly alter the electronic properties and bulkiness of the pyridinone scaffold, influencing its binding affinity and selectivity for these diverse enzymatic targets. mdpi.com

Receptor Modulation by this compound Derivatives

The structural characteristics of this compound derivatives allow them to interact with a range of biological receptors, leading to modulation of their activity. These interactions are key to their potential therapeutic applications in various diseases.

Formyl Peptide Receptor (FPR) Agonism and Relevance to Inflammatory Diseases

Derivatives of the pyridinone scaffold have been identified as agonists of the Formyl Peptide Receptor (FPR), a class of receptors involved in the inflammatory response. nih.govnih.gov The resolution of inflammation is an active process that involves pro-resolving mediators interacting with specific receptors like N-formyl peptide receptor 2 (FPR2). nih.gov This makes FPRs, particularly FPR2, significant therapeutic targets for inflammatory conditions such as rheumatoid arthritis and asthma. nih.govnih.gov

Research has led to the development of pyridinone derivatives that show promising FPR agonist activity. For instance, compound 2a, N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide, was found to be the most active in a series of pyridinone derivatives, with a notable preference for FPR2. nih.gov In vivo studies using a rat model of rheumatoid arthritis demonstrated that these FPR agonists could increase the pain threshold and reduce pain hypersensitivity. nih.gov This highlights the potential of these compounds as leads for developing new treatments for inflammatory diseases. nih.govnih.gov

N-methyl-D-aspartate (NMDA) Receptor Antagonism and Neuroprotective Potential

N-methyl-D-aspartate (NMDA) receptors are crucial for excitatory neurotransmission and synaptic plasticity in the central nervous system. iipseries.org Their dysregulation is linked to various neurological and psychiatric disorders. iipseries.org NMDA receptor antagonists, which modulate the function of these receptors, are being explored for their therapeutic potential in conditions like neurodegenerative diseases. iipseries.orgnih.gov

Overactivity of NMDA receptors can lead to excitotoxicity and neurodegeneration, a factor in diseases like Alzheimer's. biointerfaceresearch.com Consequently, NMDA receptor antagonists are being investigated as potential neuroprotective agents. nih.govnih.gov While early high-affinity antagonists faced challenges due to side effects, low-affinity, use-dependent antagonists have shown a better safety profile and have been successfully marketed for various conditions, including dementia and Parkinson's disease. nih.gov The development of subunit-specific antagonists, particularly those targeting the GluN2B subunit, offers hope for creating drugs with fewer side effects. nih.gov

Toll-like Receptor 7 and 8 Antagonism and Immunomodulatory Effects

Toll-like receptors (TLRs) are key components of the innate immune system. nih.gov TLR7 and TLR8, located in endosomes, recognize single-stranded RNA from pathogens and play a role in antiviral immune responses. nih.govbohrium.com However, their aberrant activation can contribute to autoimmune disorders by recognizing self-RNA. nih.gov This makes TLR7 and TLR8 attractive targets for therapeutic intervention in diseases like lupus and psoriasis. nih.gov

Research has focused on developing small-molecule antagonists for TLR7 and TLR8. nih.govmdpi.com Various heterocyclic scaffolds, including pyridone, have been explored for this purpose. mdpi.com The aim is to create potent and selective antagonists that can block the signaling pathways activated by these receptors, thereby modulating the immune response and offering a potential treatment for autoimmune and inflammatory diseases. nih.govmdpi.com

Other Receptor Interactions and Ligand Binding Studies with Pyridinone Scaffolds

The pyridinone scaffold is a versatile platform in medicinal chemistry due to its ability to act as both a hydrogen bond donor and acceptor. nih.govfrontiersin.org This allows for the formation of multiple interactions with therapeutic targets, enhancing binding affinity. nih.govfrontiersin.org The small size of the pyridinone ring also allows it to easily cross cell membranes and can improve the water solubility of molecules. nih.gov

Ligand binding studies have shown that pyridinone derivatives can interact with a variety of receptors and enzymes. For example, they have been investigated as inhibitors of isocitrate dehydrogenase (IDH1), a target in some cancers. nih.govfrontiersin.org X-ray crystallography has revealed that the pyridinone moiety can form favorable interactions with key amino acid residues in the binding site of these targets. nih.govfrontiersin.org Furthermore, pyridinone scaffolds have been incorporated into molecules targeting integrins, such as αVβ3, which are involved in processes like angiogenesis and bone resorption. researchgate.net The diverse binding capabilities of the pyridinone scaffold underscore its importance in the design of new therapeutic agents. nih.govnih.gov

Investigations into Antiproliferative and Anticancer Activities of this compound Derivatives

Derivatives of this compound have demonstrated significant potential as antiproliferative and anticancer agents. Their broad-spectrum activity against various human tumor cell lines has been a subject of extensive research. frontiersin.org

In Vitro Cytotoxicity Assays on Diverse Cancer Cell Lines

In vitro cytotoxicity assays are a fundamental tool for evaluating the anticancer potential of new compounds. These assays measure the ability of a compound to kill or inhibit the growth of cancer cells. Derivatives of this compound have been tested against a wide array of human cancer cell lines, revealing their potent cytotoxic effects.

For instance, a series of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives, which can be conceptually related to the core structure, have shown potent antiproliferative activity. nih.govmdpi.com Some of these compounds exhibited greater potency than the reference drug erlotinib (B232) against cell lines like MCF-7 (breast cancer). nih.gov Another study on pyridino[2,3-f]indole-4,9-dione derivatives found that certain compounds displayed excellent cytotoxicity against human CNS tumor cells (XF 498) and colon tumor cells (HCT 15), with ED50 values lower than the standard drug doxorubicin. nih.gov

The tables below summarize the in vitro cytotoxicity data for some of these derivatives against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of 5-Chloro-indole-2-carboxylate Derivatives

| Compound | Cancer Cell Line | GI50 (nM) | Reference Drug (Erlotinib) GI50 (nM) | Source |

| 3b | MCF-7 | 32 | 40 | nih.gov |

| 3a | Mean of four cell lines | 35 | 33 | nih.gov |

| 3d | Mean of four cell lines | 38 | 33 | nih.gov |

Table 2: In Vitro Cytotoxicity of Pyridino[2,3-f]indole-4,9-dione Derivatives

| Compound | Cancer Cell Line | ED50 (µg/ml) | Reference Drug (Doxorubicin) ED50 (µg/ml) | Source |

| 5 | XF 498 | 0.006 | 0.012 | nih.gov |

| 5 | HCT 15 | 0.073 | 0.264 | nih.gov |

| 7 | HCT 15 | 0.065 | 0.264 | nih.gov |

These findings underscore the potential of this compound derivatives as a promising scaffold for the development of novel anticancer therapies. Further research is warranted to elucidate their mechanisms of action and to optimize their efficacy and safety profiles.

Apoptosis Induction and Cell Cycle Modulation by Pyridinone Analogues

Pyridinone derivatives have demonstrated notable potential in cancer therapy through their ability to induce apoptosis and modulate the cell cycle.

Apoptosis Induction:

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A key mechanism in apoptosis is the activation of caspases, a family of protease enzymes. nih.gov Certain pyridinone analogues have been shown to be potent inducers of apoptosis. For instance, specific 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones, which can be considered structural analogues of halogenated pyridinones, have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and its resistant mutant EGFRT790M. nih.gov

Two such derivatives, compounds 5f and 5g , were found to significantly increase the levels of caspase-3, a key executioner caspase, in the Panc-1 human pancreatic cancer cell line. nih.gov Their activity surpassed that of the known apoptosis inducer, staurosporine, highlighting their potential as pro-apoptotic agents in cancer treatment. nih.gov

Cell Cycle Modulation:

The cell cycle is a tightly regulated process that governs cell division. youtube.com Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell proliferation. nih.govkhanacademy.org The progression through the different phases of the cell cycle (G1, S, G2, and M) is controlled by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. youtube.comnih.govnih.gov

Pyridinone-containing molecules can exert their anticancer effects by targeting key regulators of the cell cycle. nih.gov For example, some pyridinone derivatives have been shown to inhibit CDKs. By inhibiting these enzymes, they can halt the cell cycle at specific checkpoints, preventing the proliferation of cancer cells. For instance, treatment of A431 cells with grapeseed proanthocyanidins (B150500) (GSPs), which contain compounds with similar structural motifs to some pyridinone derivatives, led to a reduction in the expression of CDK2, CDK4, CDK6, and cyclins D1, D2, and E. nih.gov This disruption of the cell cycle machinery can lead to cell cycle arrest, typically at the G1/S or G2/M transitions, and ultimately, to the inhibition of tumor growth. nih.govyoutube.com

The tumor suppressor protein p53 also plays a critical role in cell cycle control by activating checkpoint pathways in response to DNA damage. youtube.comnih.gov Some anticancer agents can modulate the p53 pathway, leading to cell cycle arrest and apoptosis. nih.gov

Elucidation of Mechanisms of Action in Cancer Therapy for Halogenated Pyridinones

The anticancer activity of halogenated pyridinones stems from their ability to interact with various molecular targets within cancer cells. The presence of halogens, such as chlorine and iodine, can significantly influence the electronic properties and reactivity of the pyridinone scaffold, enhancing its therapeutic potential. nih.govacs.org

One of the primary mechanisms of action for many pyridinone derivatives is the inhibition of protein kinases. nih.gov These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. By blocking the activity of specific kinases, such as EGFR, halogenated pyridinones can disrupt these signaling cascades and inhibit tumor growth. nih.govnih.gov

Furthermore, the unique electronic configuration of the fluorinated heteroaromatic ring in some halogenated pyridines allows for specific interactions with target molecules. nih.govacs.org This can involve the formation of hydrogen bonds and other non-covalent interactions with the active sites of enzymes or receptors. nih.gov Computational modeling has provided insights into the electron distribution within these molecules, which can help in understanding their reactivity and designing more potent derivatives. nih.govacs.org

The ability of halogenated pyridinones to serve as scaffolds for the development of organometallic complexes is another avenue being explored in cancer therapy. nih.gov These complexes can interact with DNA or proteins, leading to cytotoxic effects in cancer cells. nih.gov

Antimicrobial and Antifungal Efficacy of this compound Analogues

Analogues of this compound have demonstrated significant potential as antimicrobial and antifungal agents. The pyridinone core is a versatile pharmacophore that has been incorporated into a variety of compounds with activity against bacteria and fungi. researchgate.net

Antimicrobial Activity:

Several studies have highlighted the antibacterial properties of pyridinone derivatives. For instance, certain 2- and 3-pyridinyl-1H-benzimidazoles and their metal complexes have shown activity against a range of bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov The introduction of methyl groups on the pyridinyl-benzimidazole structure was found to enhance antimicrobial activity. nih.gov Furthermore, the complexation with metal ions like Ag(I) and Cu(II) significantly boosted the antibacterial effect against certain strains. nih.gov

Quaternary ammonium (B1175870) salts of 5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine, which are structurally related to pyridinones, have also been investigated for their antimicrobial properties. nih.gov These compounds, acting as cationic biocides, can disrupt the cell membranes of bacteria. nih.gov One derivative, in particular, exhibited a broad spectrum of action against several bacterial species, although it also showed cytotoxicity towards mammalian cells. nih.gov

Antifungal Efficacy:

The antifungal activity of pyridinone analogues is also well-documented. For example, 2(1H)-pyridinone itself has been shown to have activity against Candida albicans. researchgate.net More complex derivatives, such as 3-indolyl-3-hydroxy oxindoles, have demonstrated potent antifungal effects against various plant pathogenic fungi. nih.gov The presence of halogen substituents, such as chlorine, on the indole (B1671886) ring was found to be crucial for their antifungal activity. nih.gov

Quinoxaline derivatives, which share some structural similarities with pyridinones, have also been investigated as antifungal agents. nih.gov One such derivative, 2-Chloro-3-hydrazinylquinoxaline, showed significant efficacy against various Candida and Aspergillus species. nih.gov

The table below summarizes the antimicrobial and antifungal activity of some pyridinone analogues.

| Compound/Derivative Class | Target Organism(s) | Key Findings |

| 2- and 3-pyridinyl-1H-benzimidazoles and their metal complexes | S. aureus, S. epidermidis, E. coli, P. aeruginosa, C. albicans | Methyl substitution and complexation with Ag(I) and Cu(II) enhanced activity. nih.gov |

| 5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts | E. coli, K. pneumoniae, A. baumannii | One derivative showed broad-spectrum activity but also cytotoxicity. nih.gov |

| 3-indolyl-3-hydroxy oxindole (B195798) derivatives | Plant pathogenic fungi (R. solani, P. oryzae, B. cinerea) | Halogen substitution was important for antifungal activity. nih.gov |

| 2-Chloro-3-hydrazinylquinoxaline | Candida spp., Aspergillus spp. | Demonstrated significant efficacy against various fungal species. nih.gov |

Potential for Other Biological Activities (e.g., Anti-inflammatory, Antidepressant, Cardiotonic Effects)

Beyond their anticancer and antimicrobial properties, pyridinone derivatives have been investigated for a range of other biological activities.

Anti-inflammatory Effects:

The pyridinone and pyridazinone structures are recognized as potential scaffolds for the development of novel anti-inflammatory drugs. mdpi.com Some pyridinone derivatives have been reported to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. mdpi.comnih.govrsc.org The anti-inflammatory effects of some hydroxyl pyridinone derivatives may be linked to their iron-chelating properties, as key enzymes in the inflammation pathway are iron-dependent. nih.gov Studies have shown that certain new derivatives of hydroxy pyridinone can significantly inhibit inflammation in animal models. nih.gov

Antidepressant Effects:

Pyridine derivatives have shown promise as antidepressant agents. Their mechanisms of action can involve the modulation of various neurotransmitter systems. jchemrev.com For instance, some pyridine-based compounds act as antagonists of 5-hydroxytryptamine (5-HT2) receptors and inhibit the reuptake of serotonin (B10506) and norepinephrine. jchemrev.comnih.gov The development of 4-aryltetrahydrothieno[2,3-c]pyridine derivatives has led to compounds with significant inhibitory effects on the uptake of these neurotransmitters. nih.gov Similarly, 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives have been synthesized and evaluated for their antidepressant activities, with some compounds showing promising results in preclinical models. mdpi.com

Cardiotonic Effects:

Certain pyridinone derivatives have been identified as potent cardiotonic agents, meaning they can increase the force of heart muscle contraction. nih.gov A series of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones were synthesized and found to produce dose-related increases in myocardial contractility. nih.gov The mechanism of action for these compounds appears to be the selective inhibition of cardiac phosphodiesterase fraction III, which is distinct from the stimulation of beta-adrenergic receptors. nih.gov

The diverse biological activities of pyridinone derivatives underscore the importance of this chemical scaffold in medicinal chemistry and drug discovery. nih.gov

Future Perspectives and Emerging Research Avenues for 5 Chloro 3 Iodopyridin 2 1h One

Development of Novel Synthetic Strategies for Complex 5-Chloro-3-iodopyridin-2(1H)-one Derivatives